molecular formula C13H18N2 B15288636 1-(7-ethyl-1H-indol-3-yl)propan-2-amine

1-(7-ethyl-1H-indol-3-yl)propan-2-amine

Cat. No.: B15288636
M. Wt: 202.30 g/mol
InChI Key: WGENEIAWGZBQFN-UHFFFAOYSA-N
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Description

1-(7-ethyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(7-ethyl-1H-indol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 7-ethylindole and a suitable propan-2-amine derivative. The reaction typically requires a strong acid such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(7-ethyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(7-ethyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . For instance, they can modulate neurotransmitter systems, inhibit specific enzymes, or interact with DNA to exert their effects . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

1-(7-ethyl-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(7-ethyl-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C13H18N2/c1-3-10-5-4-6-12-11(7-9(2)14)8-15-13(10)12/h4-6,8-9,15H,3,7,14H2,1-2H3

InChI Key

WGENEIAWGZBQFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CC(C)N

Origin of Product

United States

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